Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an appropriate oxazole precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1S)-1-aminoethyl]quinoline-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate is unique due to its oxazole ring structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,8H2,1-2H3/t4-/m0/s1 |
InChI Key |
SZCZAZYMXIFMBY-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)C(=O)OC)N |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)OC)N |
Origin of Product |
United States |
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